

An In-depth Technical Guide to Ethyltrimethylammonium Iodide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyltrimethylammonium iodide, a quaternary ammonium salt, is a versatile compound utilized in a range of chemical applications. Its utility stems from its properties as a phase-transfer catalyst and its role as a precursor in the synthesis of other organic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a discussion of its safety and handling.

Core Properties of Ethyltrimethylammonium Iodide

Ethyltrimethylammonium iodide is a white to off-white crystalline solid.[1] The core quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identification



Identifier	Value
CAS Number	51-93-4[2]
Molecular Formula	C5H14IN[2]
Molecular Weight	215.08 g/mol [2]
Canonical SMILES	CCINVALID-LINK(C)C.[I-]
InChI Key	ZPEBBUBSCOELHI-UHFFFAOYSA-M

Table 2: Physical and Chemical Properties

Property	Value
Appearance	White to off-white crystalline solid[1]
Melting Point	245 °C (decomposes)[1]
Solubility in Water	50 mg/mL[1]
Solubility in Organic Solvents	Soluble in polar organic solvents.[3] Specific quantitative data is not readily available; a general protocol for determination is provided below.
Stability	Light sensitive.[1]

Experimental Protocols Synthesis of Ethyltrimethylammonium Iodide via Menschutkin Reaction

The synthesis of **ethyltrimethylammonium** iodide is a classic example of the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. In this case, trimethylamine is ethylated by ethyl iodide.

Materials:

• Trimethylamine (solution in a suitable solvent, e.g., ethanol)



- · Ethyl iodide
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Reflux condenser
- Dropping funnel
- Ice bath
- · Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Set up a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.
- Charge the flask with a solution of trimethylamine in a suitable anhydrous solvent (e.g., ethanol).
- Cool the flask in an ice bath to control the initial exothermic reaction.
- Slowly add ethyl iodide to the stirred trimethylamine solution via the dropping funnel. The reaction is typically performed in a 1:1 molar ratio.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Gentle heating may be applied to drive the reaction to completion.
- The product, **ethyltrimethylammonium** iodide, will precipitate out of the solution as a white solid.



- Once the reaction is complete (as monitored by TLC or the cessation of precipitation), cool
 the mixture in an ice bath to maximize product precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified **ethyltrimethylammonium** iodide under vacuum.

Purification:

For higher purity, the synthesized **ethyltrimethylammonium** iodide can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and diethyl ether.

General Protocol for Determining Solubility in Organic Solvents

As precise quantitative solubility data for **ethyltrimethylammonium** iodide in various organic solvents is not widely reported, the following isothermal equilibrium method can be used for its determination.

Materials:

- Ethyltrimethylammonium iodide (purified and dried)
- Selected organic solvent (e.g., methanol, ethanol, acetone, acetonitrile)
- Screw-capped vials
- Thermostatically controlled shaker or water bath
- Syringe with a filter tip
- Pre-weighed vials

Procedure:



- Add an excess amount of **ethyltrimethylammonium** iodide to a screw-capped vial.
- Add a known volume or mass of the desired organic solvent to the vial.
- Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.
- Once equilibrium is achieved, allow the solid to settle.
- Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to avoid transferring any solid particles.
- Transfer the filtered supernatant to a pre-weighed vial.
- Determine the mass of the transferred saturated solution.
- Evaporate the solvent from the vial under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
- Once the solvent is completely removed, weigh the vial containing the solid residue.
- The mass of the dissolved ethyltrimethylammonium iodide can be calculated by subtracting the initial mass of the empty vial from the final mass.
- The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

Applications in Organic Synthesis: Phase-Transfer Catalysis

Ethyltrimethylammonium iodide is an effective phase-transfer catalyst (PTC). PTCs facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The quaternary ammonium cation forms an ion pair with the anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.

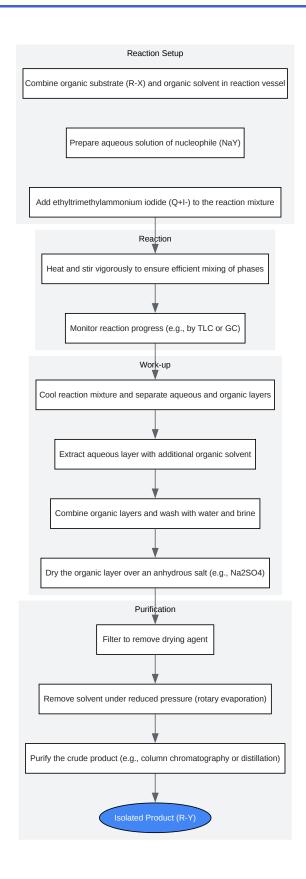




Experimental Workflow for a Phase-Transfer Catalyzed Nucleophilic Substitution

The following diagram illustrates a general workflow for a nucleophilic substitution reaction using a quaternary ammonium salt like **ethyltrimethylammonium** iodide as a phase-transfer catalyst.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyltrimethylammonium Iodide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095326#ethyltrimethylammonium-iodide-cas-number-and-properties]

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